![molecular formula C22H29N9O B2891068 N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide CAS No. 2309310-88-9](/img/structure/B2891068.png)

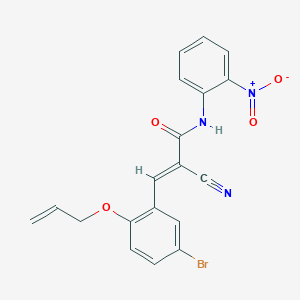

N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide” is a complex organic molecule. It is related to a class of compounds known as triazolopyrazines . These compounds are known for their versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .

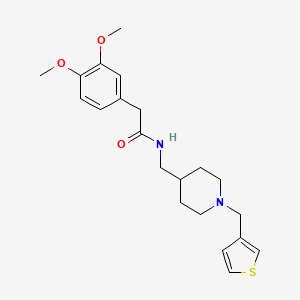

Synthesis Analysis

The synthesis of similar compounds involves reactions with various nucleophiles . For instance, aromatic pyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products . Further oxidation with atmospheric oxygen or N-bromosuccinimide afforded previously unknown phosphine oxides .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by various techniques such as IR, 1H, 13C, and 31P NMR, and mass spectra and X-ray analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic addition and oxidation . For instance, aromatic pyrazolo[5,1-c][1,2,4]triazines reacted with lithium diphenyl- and methyl (phenyl)phosphides in THF at lower temperature to give nucleophilic addition products . Further oxidation with atmospheric oxygen or N-bromosuccinimide afforded previously unknown phosphine oxides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa) .科学的研究の応用

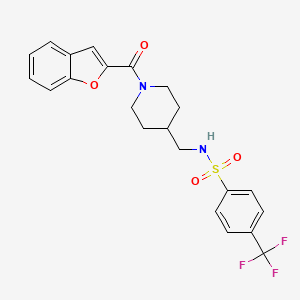

Cardiovascular Research Applications

Synthesis and Coronary Vasodilating Activities : Research has explored the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including pyridazine derivatives. These compounds have been evaluated for their coronary vasodilating and antihypertensive activities, highlighting their potential as cardiovascular agents (Sato et al., 1980).

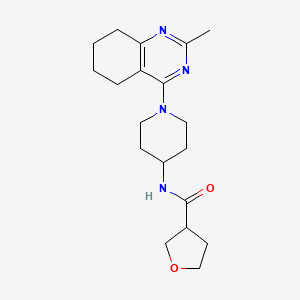

Antitumor and Antimicrobial Activities

Enaminones as Building Blocks : Enaminones have been utilized to synthesize substituted pyrazoles and pyridine derivatives, including [1,2,4]triazolo[4,3-a]pyrimidines. These derivatives have shown cytotoxic effects against human breast and liver carcinoma cell lines, alongside antimicrobial activity, underscoring their utility in developing antitumor and antimicrobial agents (Riyadh, 2011).

Anti-inflammatory and Antihistaminic Applications

Eosinophil Infiltration Inhibitors : Compounds incorporating [1,2,4]triazolo[1,5-b]pyridazine and imidazo[1,2-b]pyridazine structures, especially when fused with cyclic amines, have been synthesized and shown to possess antihistaminic activity and inhibit eosinophil infiltration. This research indicates potential applications in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Synthetic Methodologies and Chemical Properties

Synthesis of Fused Pyridazine Derivatives : Studies have focused on the synthesis of various heterocyclic compounds, including [1,2,4]triazolo[4,3-b]pyridazine derivatives. These research efforts are crucial for expanding the chemical space of heterocyclic compounds with potential pharmacological applications. The methodologies developed can aid in the synthesis of novel compounds with targeted therapeutic activities (Bhuiyan et al., 2006).

将来の方向性

特性

IUPAC Name |

N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-6-pyrrolidin-1-ylpyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N9O/c1-22(2,3)21-26-25-18-9-10-19(27-31(18)21)30-13-15(14-30)28(4)20(32)16-7-8-17(24-23-16)29-11-5-6-12-29/h7-10,15H,5-6,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQOPQWZCLSGSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=NN=C(C=C4)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890986.png)

![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2890987.png)

![N,N-diethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2890988.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2890989.png)

![(2E,NZ)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2890991.png)

![(Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890992.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxynicotinamide](/img/structure/B2890993.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B2891001.png)